molecular formula C18H11BrN2O3S B11685286 (5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11685286
M. Wt: 415.3 g/mol
InChI Key: KIDINDCKKWEPIA-UHFFFAOYSA-N
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Description

5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of indole and thiazolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific reaction conditions. The process often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-BROMO-3-(2-(2,3-DIMETHYLANILINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
  • (3Z)-5-BROMO-3-(4-OXO-2-[2-(TRIFLUOROMETHYL)ANILINO]-1,3-THIAZOL-5(4H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE

Uniqueness

5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(2-METHYLPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of indole and thiazolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H11BrN2O3S

Molecular Weight

415.3 g/mol

IUPAC Name

5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-(2-methylphenyl)-1,3-thiazol-2-one

InChI

InChI=1S/C18H11BrN2O3S/c1-9-4-2-3-5-13(9)21-17(23)15(25-18(21)24)14-11-8-10(19)6-7-12(11)20-16(14)22/h2-8,23H,1H3

InChI Key

KIDINDCKKWEPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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